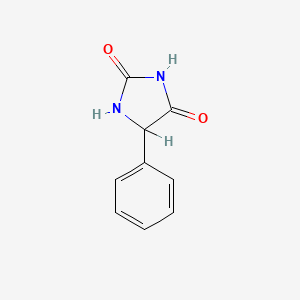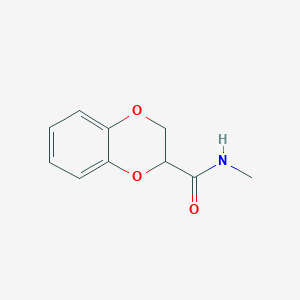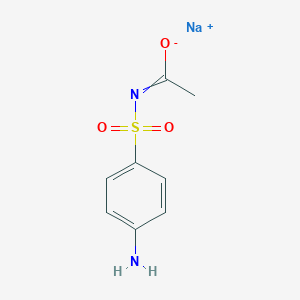
sodium;N-(4-aminophenyl)sulfonylethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem sodium;N-(4-aminophenyl)sulfonylethanimidate is known as Semax. Semax is a synthetic peptide derived from adrenocorticotropic hormone (ACTH). It consists of seven amino acids and is primarily used for research purposes. Semax has garnered attention for its potential neuroprotective and cognitive-enhancing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Semax is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Semax follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product undergoes rigorous quality control, including mass spectrometry and HPLC, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Semax primarily undergoes hydrolysis reactions due to the presence of peptide bonds. These reactions can be catalyzed by proteolytic enzymes or acidic/basic conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Mild oxidizing agents can be used to study the stability of Semax under oxidative stress.
Major Products Formed
The major products formed from the hydrolysis of Semax are its constituent amino acids and smaller peptide fragments. These products can be analyzed using techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Semax has a wide range of scientific research applications:
Neuroprotection: Studies have shown that Semax can protect neurons from damage caused by ischemia and oxidative stress.
Cognitive Enhancement: Research indicates that Semax may improve cognitive functions such as memory and learning.
Anti-inflammatory Effects: Semax has been investigated for its potential to reduce inflammation in various models.
Wound Healing: Preliminary studies suggest that Semax may accelerate wound healing by promoting cell proliferation and migration .
Mechanism of Action
Semax exerts its effects through multiple mechanisms:
Neurotrophic Effects: Semax stimulates the production of brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons.
Modulation of Neurotransmitters: Semax influences the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Anti-inflammatory Pathways: Semax inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Noopept: Another synthetic peptide with cognitive-enhancing properties.
Selank: A peptide similar to Semax, derived from tuftsin, with anxiolytic and neuroprotective effects.
Cerebrolysin: A mixture of neuropeptides used for neuroprotection and cognitive enhancement.
Uniqueness of Semax
Semax is unique due to its specific sequence derived from ACTH and its multifaceted mechanism of action. Unlike other peptides, Semax has shown a broad spectrum of effects, including neuroprotection, cognitive enhancement, and anti-inflammatory properties .
Properties
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylethanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7764424.png)
![2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B7764431.png)
![17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B7764436.png)
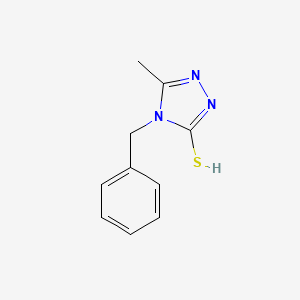
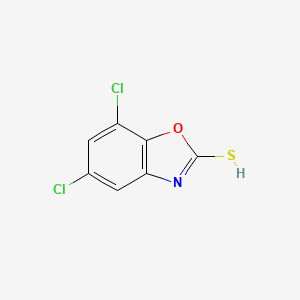
![N-[(3-nitrophenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764469.png)
![1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764476.png)
![oxalic acid;N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine](/img/structure/B7764483.png)
![1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764498.png)
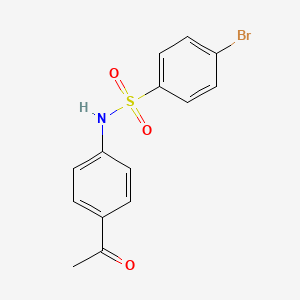
![2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7764523.png)
![sodium;7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7764530.png)
